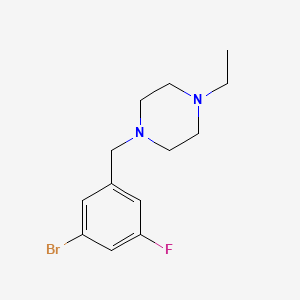
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine
Übersicht
Beschreibung
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a useful research compound. Its molecular formula is C13H18BrFN2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄BrF₂N₂
- SMILES : CCOC1=CC(=C(C=C1)Br)C(CN2CCN(CC2)C)F
- CAS Number : 1522254-77-8
The compound features a piperazine core with bromine and fluorine substituents that may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound shows potential as an antimicrobial agent. Its structure may enhance interactions with microbial enzymes or membranes, leading to inhibition of growth.
Anticancer Activity
The compound is under investigation for its anticancer properties. The presence of halogen atoms (bromine and fluorine) is known to enhance reactivity toward cancer cell lines. Research has shown that benzamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with certain receptors can alter signaling cascades, potentially inducing apoptosis in cancer cells or inhibiting microbial replication.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria and fungi | |
| Anticancer | Shows potential to inhibit tumor cell proliferation | |
| Enzyme Inhibition | Possible inhibitor of specific metabolic enzymes |
Case Study: Anticancer Activity
A study focused on a series of benzamide derivatives, including this compound, demonstrated significant anticancer effects in vitro. The compound was tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The research highlighted that halogen substituents played a critical role in enhancing cytotoxicity by promoting apoptosis through mitochondrial pathways.
Comparison with Related Benzamides
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | High | Unique combination of bromine and fluorine |
| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Low | Moderate | Contains methoxy group instead of chlorine |
| 4-Chloro-N-cyclopropyl-3-nitrobenzamide | Low | High | Nitro group enhances reactivity |
Eigenschaften
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14)9-13(15)8-11/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWLKJIEKDINBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















